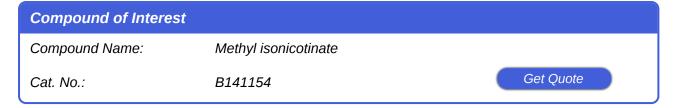


Spectroscopic Profile of Methyl Isonicotinate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **methyl isonicotinate**, a pivotal compound in various chemical and pharmaceutical applications. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential resource for researchers engaged in its analysis and utilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for **methyl isonicotinate**.

¹H NMR Data

Proton NMR spectroscopy provides insight into the number, connectivity, and chemical environment of hydrogen atoms within a molecule.



Chemical Shift (ppm)	Multiplicity	Assignment
8.78	Doublet	H-2, H-6
7.82	Doublet	H-3, H-5
3.93	Singlet	-OCH₃

Solvent: CDCl3, Reference: TMS (0 ppm)

¹³C NMR Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.

Chemical Shift (ppm)	Assignment
165.5	C=O
150.8	C-2, C-6
138.0	C-4
122.9	C-3, C-5
52.6	-OCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups present in a molecule.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3030-2950	Medium	C-H stretch (aromatic and aliphatic)
1725	Strong	C=O stretch (ester)
1595, 1560	Medium	C=C and C=N stretch (pyridine ring)
1280	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

m/z	Relative Intensity (%)	Assignment
137	100	[M]+ (Molecular Ion)
106	75	[M - OCH₃]+
78	60	[C₅H₄N] ⁺ (Pyridine ring)
51	40	[C4H3] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 10-20 mg of methyl isonicotinate for ¹H NMR and 50-100 mg for ¹³C NMR.[1]



- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1][2]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure complete dissolution and mixing. If necessary, use a vortex mixer.[1]
- Filter the sample through a glass wool plug in a Pasteur pipette if any solid particles are
 present to avoid interfering with the magnetic field homogeneity.[3]

Instrumental Parameters:

- Spectrometer: A standard NMR spectrometer (e.g., 300 or 400 MHz).
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]
- 1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- 13C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]
 - Set the number of scans to achieve a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.[4]
 - Use a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[4]
- Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).[4]



- Phase the resulting spectrum and perform baseline correction.[4]
- Reference the spectrum to the TMS signal at 0 ppm.[4]

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

- Thoroughly clean and dry an agate mortar and pestle.[5]
- Grind a small amount (1-2 mg) of **methyl isonicotinate** into a fine powder.[5]
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[5][6]
- Quickly and thoroughly mix the sample and KBr by grinding them together to form a homogeneous mixture. Work quickly to minimize moisture absorption by the KBr.[5]
- Transfer the mixture to a pellet-forming die.
- Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6][7]

Instrumental Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Background Scan: Run a background spectrum with an empty sample holder.
- Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. The
 typical scanning range is 4000-400 cm⁻¹.[6]
- Processing: The instrument's software will automatically process the data to produce the final spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:



• Introduce a small amount of the **methyl isonicotinate** sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization:

• The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[8][9] This causes the molecules to ionize and fragment.[9]

Mass Analysis:

- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

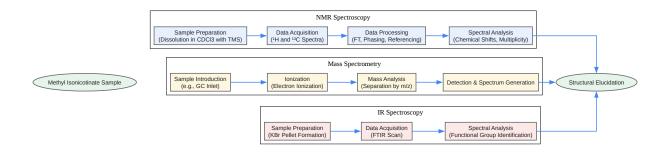
Detection:

• The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

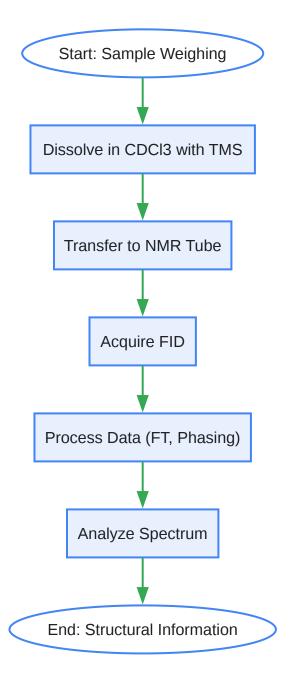




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Caption: Overall workflow for the spectroscopic analysis of **methyl isonicotinate**.

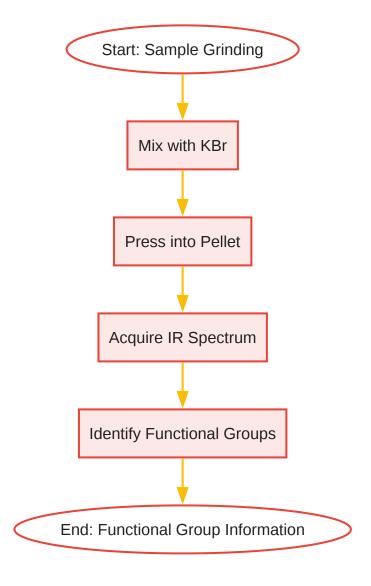




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Caption: Detailed workflow for NMR spectroscopic analysis.

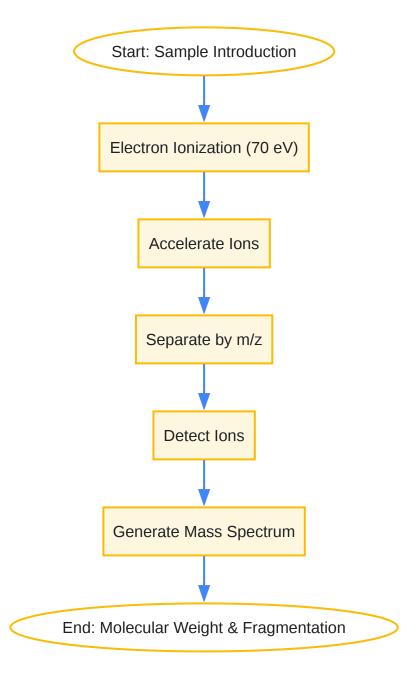




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Caption: Detailed workflow for IR spectroscopic analysis via the KBr pellet method.





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Caption: Detailed workflow for Mass Spectrometric analysis using Electron Ionization.

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